molecular formula C10H13Cl2N3O2 B13551415 1,2-Dihydrospiro[pyrido[2,3-d][1,3]oxazine-4,3'-pyrrolidin]-2-onedihydrochloride

1,2-Dihydrospiro[pyrido[2,3-d][1,3]oxazine-4,3'-pyrrolidin]-2-onedihydrochloride

Cat. No.: B13551415
M. Wt: 278.13 g/mol
InChI Key: ZWDCOINIDLNZOS-UHFFFAOYSA-N
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Description

1,2-dihydrospiro[pyrido[2,3-d][1,3]oxazine-4,3’-pyrrolidin]-2-one dihydrochloride is a complex heterocyclic compound. It features a spiro linkage, which is a unique structural motif where two rings are connected through a single atom. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dihydrospiro[pyrido[2,3-d][1,3]oxazine-4,3’-pyrrolidin]-2-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The cyclization process is facilitated by the presence of a base, such as sodium methoxide, in a suitable solvent like butanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-dihydrospiro[pyrido[2,3-d][1,3]oxazine-4,3’-pyrrolidin]-2-one dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-chloroperbenzoic acid in an appropriate solvent.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like benzylamine in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with modified oxidation states.

    Substitution: Formation of substituted derivatives with new functional groups attached.

Scientific Research Applications

1,2-dihydrospiro[pyrido[2,3-d][1,3]oxazine-4,3’-pyrrolidin]-2-one dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-dihydrospiro[pyrido[2,3-d][1,3]oxazine-4,3’-pyrrolidin]-2-one dihydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to altered cellular functions. For example, derivatives of similar compounds have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are involved in cell signaling and regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-dihydrospiro[pyrido[2,3-d][1,3]oxazine-4,3’-pyrrolidin]-2-one dihydrochloride is unique due to its spiro linkage, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrido[2,3-d] derivatives and contributes to its potential as a versatile compound in various research fields.

Properties

Molecular Formula

C10H13Cl2N3O2

Molecular Weight

278.13 g/mol

IUPAC Name

spiro[1H-pyrido[2,3-d][1,3]oxazine-4,3'-pyrrolidine]-2-one;dihydrochloride

InChI

InChI=1S/C10H11N3O2.2ClH/c14-9-13-8-7(2-1-4-12-8)10(15-9)3-5-11-6-10;;/h1-2,4,11H,3,5-6H2,(H,12,13,14);2*1H

InChI Key

ZWDCOINIDLNZOS-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12C3=C(NC(=O)O2)N=CC=C3.Cl.Cl

Origin of Product

United States

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